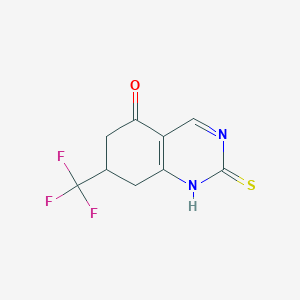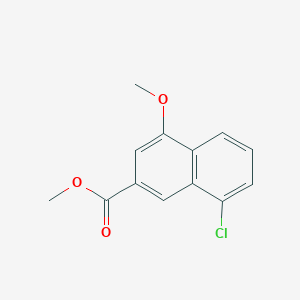![molecular formula C14H20O4 B11862027 (1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B11862027.png)
(1R,3S,5S,7S)-Methyl spiro[adamantane-2,2'-[1,3]dioxolane]-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Formation of the spiro[adamantane-2,2’-[1,3]dioxolane] core: This is achieved through a reaction between adamantane and a suitable dioxolane precursor under acidic conditions.
Introduction of the carboxylate group: This step involves the esterification of the intermediate with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides.
科学的研究の応用
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes due to its stability and reactivity.
作用機序
The mechanism of action of rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
類似化合物との比較
Similar Compounds
- rac-(1R,4R,5R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-ol
- rac-1-[(1R,5S)-Spiro[bicyclo[3.2.0]heptane-2,2’-[1,3]dioxolan]-5-yl]methanamine
Uniqueness
rac-(1R,3S,5S,7s)-Methyl spiro[adamantane-2,2’-[1,3]dioxolane]-5-carboxylate is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This makes it particularly useful in applications requiring robust and stable compounds.
特性
分子式 |
C14H20O4 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
methyl (3'S,5'R)-spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3/t9?,10-,11+,13? |
InChIキー |
IJJBOFUSNCAQQK-VOZVASTJSA-N |
異性体SMILES |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C34OCCO4 |
正規SMILES |
COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)





